2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
2-((6-((3-Fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-fluorophenylamino substituent at the 6-position and an ethanolamine group at the 4-position. The fluorine atom at the phenyl ring enhances lipophilicity and electronic interactions, while the ethanolamine moiety contributes to solubility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[[6-(3-fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O/c1-21-13-11(8-17-21)12(16-5-6-22)19-14(20-13)18-10-4-2-3-9(15)7-10/h2-4,7-8,22H,5-6H2,1H3,(H2,16,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKLOCBOQCBWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.347 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN7O |
| Molecular Weight | 376.347 g/mol |
| SMILES | Nc1nc(nc2NC(=O)Nc12)c3nn(Cc4ccccc4F)c5ncccc35 |
| InChI | InChI=1S/C18H20FN7O/c19-11-6-2-1-4-9(11)8-27-17... |
Kinase Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of various kinases, including p38 MAP kinase and Aurora-A kinase. For instance, pyrazole derivatives have been identified as potent inhibitors with IC50 values in the low micromolar range.
Case Study: Aurora-A Kinase Inhibition
In a study assessing the biological activity of related pyrazolo compounds, one derivative showed an IC50 value of 0.067 µM against Aurora-A kinase, demonstrating its potential as a therapeutic agent in cancer treatment .
Antitumor Activity
The compound has shown promising results in inhibiting tumor cell proliferation. For example, derivatives with similar scaffolding have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.95 |
| Compound B | HeLa | 7.01 |
| Compound C | MCF-7 | 14.31 |
These findings suggest that the pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis and inhibit cell growth effectively .
The mechanism by which these compounds exert their biological effects is primarily through the inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. The binding affinity to the ATP pocket of kinases allows these compounds to disrupt normal signaling processes, leading to reduced tumor growth.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance:
- Mechanism of Action : It is believed that these compounds may act by inhibiting specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Case Study : A study demonstrated that a related pyrazolo-pyrimidine compound inhibited the growth of breast cancer cells by inducing apoptosis (programmed cell death) and blocking cell cycle progression .
Antimicrobial Properties
The antimicrobial activity of pyrazolo-pyrimidine derivatives has also been a focus of research:
- Broad-Spectrum Activity : Compounds similar to 2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Study Findings : In vitro studies revealed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another area where pyrazolo-pyrimidines have shown promise:
- Mechanism : These compounds may scavenge free radicals and reduce oxidative stress in biological systems.
- Evaluation : The antioxidant capacity has been measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where higher inhibition percentages indicate stronger activity .
Drug Development
Given their diverse biological activities, compounds like this compound are being explored for development as:
- Anticancer Agents : Targeting specific pathways in cancer cells.
- Antimicrobial Drugs : Addressing antibiotic resistance by providing new therapeutic options.
- Antioxidants : Potentially beneficial in treating diseases linked to oxidative stress.
Research Tools
In addition to therapeutic applications, these compounds can serve as valuable research tools in biochemical studies aimed at understanding enzyme mechanisms and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity : Fluorine and aromatic substituents increase logP values compared to unsubstituted analogs (e.g., TGI-019 logP ~1.2 vs. target compound logP ~2.1) .
- Solubility: Ethanolamine derivatives generally exhibit higher aqueous solubility (e.g., ~10 mg/mL in PBS) than methylthio or chlorophenyl analogs (<5 mg/mL) .
Pharmacokinetic Profiles
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism in hepatic microsomes compared to chlorine or methylthio groups (t1/2: 120 min vs. 60–90 min) .
- Plasma Protein Binding : Bulky substituents (e.g., benzylpiperazinyl) increase plasma protein binding (>95%), limiting free drug availability .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of substituted pyrazolo[3,4-d]pyrimidine intermediates with fluorophenyl amines. Key steps include:
- Solvent Selection : Use dry acetonitrile or dichloromethane for nucleophilic substitution reactions to form the pyrazolo-pyrimidine core .
- Reagent Ratios : Optimize molar ratios of alkyl halides or aryl isocyanates to intermediates (e.g., 1:1.2 for alkylation reactions) to minimize side products .
- Purification : Recrystallization from acetonitrile or ethanol is critical for isolating high-purity products (>95% by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- 1H NMR : Confirm regioselectivity of the aminoethanol substituent via singlet peaks at δ 3.5–4.0 ppm for methylene groups and δ 6.5–7.5 ppm for aromatic protons .
- IR Spectroscopy : Identify key functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹ and C-F vibrations at 1200–1250 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₈FN₆O₂) .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in macrophage cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Cell Permeability Studies : Assess compound uptake via Caco-2 monolayer assays to differentiate target engagement from bioavailability limitations .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- Prodrug Design : Modify the aminoethanol moiety with ester prodrugs to enhance oral bioavailability .
- CYP450 Profiling : Use liver microsomes to identify metabolic hotspots (e.g., N-demethylation or fluorophenyl ring oxidation) and guide structural modifications .
- LogP Adjustment : Introduce hydrophilic substituents (e.g., morpholine) to reduce logP from ~3.5 to <2.5, improving aqueous solubility .
Q. How can in silico modeling predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
- QSAR Modeling : Train models on datasets of pyrazolo-pyrimidine analogs to predict IC₅₀ values based on substituent electronegativity and steric parameters .
- MD Simulations : Perform 100-ns simulations to assess conformational stability of the fluorophenyl-ethanol side chain in aqueous environments .
Q. What experimental designs are critical for validating target selectivity in complex biological matrices?
- Methodological Answer :
- Thermal Shift Assays (TSA) : Measure protein thermal stabilization in cell lysates to confirm target engagement .
- CRISPR Knockout Models : Generate isogenic cell lines lacking putative targets (e.g., EGFR) to isolate compound-specific effects .
- Phosphoproteomics : Use SILAC-based mass spectrometry to map downstream signaling perturbations .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Force Field Validation : Cross-check docking poses with QM/MM (quantum mechanics/molecular mechanics) simulations to refine binding energy calculations .
- Solvent Effects : Re-run in silico studies with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions .
- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Key Methodological Tables
| Parameter | Optimized Condition | Source |
|---|---|---|
| Alkylation Reaction Solvent | Dry acetonitrile, 60°C, 12 h | |
| Recrystallization Solvent | Ethanol (95%), cooling to 4°C | |
| Binding Affinity (Kd) | 12.3 nM (SPR, EGFR kinase domain) | |
| LogP (Predicted) | 3.2 ± 0.3 (MarvinSketch) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
